molecular formula C11H14O B6278896 rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans CAS No. 38805-90-2

rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans

Cat. No.: B6278896
CAS No.: 38805-90-2
M. Wt: 162.2
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Description

Historical Context and Evolution of Chiral Cycloalkanol Synthesis

The ability to synthesize specific enantiomers of chiral molecules is a cornerstone of modern organic chemistry, a field that has evolved significantly since the initial discovery of molecular chirality. nih.gov The journey to selectively produce chiral cycloalkanols has been marked by key conceptual and technological advancements.

The story begins with Louis Pasteur's groundbreaking separation of tartrate enantiomers in 1848, which first established the concept of molecular chirality and stereoisomerism. nih.govresearchgate.net For many decades that followed, the primary method for obtaining enantiomerically pure compounds was through the resolution of racemic mixtures, a process that involves separating enantiomers, often by using a resolving agent. An example analogous to the subject of this article is the resolution of racemic trans-2-phenylcyclohexanol using reagents like brucine (B1667951) and strychnine. orgsyn.org

The late 20th century witnessed a paradigm shift from resolution to asymmetric synthesis, a reaction in which an achiral unit is converted into a chiral unit in a way that produces unequal amounts of stereoisomers. uwindsor.ca This evolution was driven by the increasing demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, where the chirality of a drug can be critical to its efficacy and safety. nih.govwikipedia.org

Key developments in this area include:

Chiral Pool Synthesis: This approach utilizes readily available, naturally occurring chiral molecules such as amino acids, carbohydrates, or terpenes as starting materials. buchler-gmbh.comnih.gov

Catalytic Asymmetric Synthesis: The development of chiral catalysts and reagents that can induce enantioselectivity in a reaction is one of the most significant achievements in this field. This includes methods like asymmetric hydrogenation of carbonyl compounds to produce chiral alcohols, asymmetric dihydroxylation, and various other enantioselective transformations. nih.govwikipedia.org

Biocatalysis: More recently, the use of enzymes (biocatalysts) has become a powerful tool for chiral synthesis. researchgate.net Enzymes can exhibit high levels of chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govrsc.org For instance, lipases, such as that from Pseudomonas fluorescens, have been successfully used in the kinetic resolution of racemic alcohols like trans-2-phenylcyclohexyl chloroacetate (B1199739), a technique that enzymatically hydrolyzes one enantiomer faster than the other, allowing for their separation. orgsyn.orgwikipedia.org

This progression from classical resolution to advanced catalytic and biocatalytic asymmetric synthesis has provided chemists with a sophisticated toolbox for the efficient and selective production of chiral cycloalkanols like the enantiomers of trans-2-phenylcyclopentan-1-ol.

Table 1: Milestones in the Evolution of Chiral Alcohol Synthesis

EraKey DevelopmentSignificance
Mid-19th CenturyDiscovery of Molecular Chirality (L. Pasteur)Established the fundamental basis of stereochemistry. nih.gov
Late 19th - Mid-20th CenturyClassical ResolutionPrimary method for separating enantiomers from racemic mixtures using resolving agents. orgsyn.org
Mid-20th Century to PresentAsymmetric SynthesisEnabled the direct synthesis of enantiomerically enriched products from achiral starting materials. uwindsor.ca
Late 20th Century to PresentBiocatalysis and Enzymatic ResolutionProvided highly selective and environmentally benign methods for producing chiral compounds. nih.govresearchgate.net

Significance of Phenylated Cyclic Alcohols as Stereochemical Building Blocks

Phenylated cyclic alcohols, such as 2-phenylcyclopentan-1-ol and its six-membered ring analogue 2-phenylcyclohexanol, are highly valued as chiral building blocks in organic synthesis. buchler-gmbh.comuni-wuppertal.de A "chiral building block" is an enantiomerically enriched compound used as a starting material or intermediate for the synthesis of more complex target molecules, including natural products and pharmaceuticals.

The utility of these compounds stems from several key features:

Defined Stereochemistry: The relative and absolute configuration of the hydroxyl and phenyl groups provides a rigid stereochemical scaffold that can be used to direct the stereochemical outcome of subsequent reactions.

Functional Group Handles: The hydroxyl group is a versatile functional group that can be easily converted into other groups (e.g., ethers, esters, halides) or used to direct reactions at nearby positions. masterorganicchemistry.com

Use as Chiral Auxiliaries: A chiral auxiliary is a temporary chiral appendage that is attached to an achiral substrate to guide a stereoselective reaction. After the reaction, the auxiliary is removed. trans-2-Phenylcyclohexanol, for example, has been described as a powerful and readily available chiral auxiliary. wikipedia.org The cyclopentanol (B49286) analogue serves a similar purpose, enabling chemists to control the formation of new stereocenters with high precision.

These molecules are crucial intermediates in the synthesis of a wide array of complex organic structures where precise control over the three-dimensional arrangement of atoms is essential. nih.gov

Overview of Stereoisomeric Considerations for rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans

The structure of 2-phenylcyclopentan-1-ol contains two stereocenters: one at carbon 1 (C1), which bears the hydroxyl group, and another at carbon 2 (C2), which bears the phenyl group. According to the 2n rule, where 'n' is the number of stereocenters, a maximum of four stereoisomers can exist for this compound.

These four stereoisomers are grouped into two pairs of enantiomers (non-superimposable mirror images). The relative orientation of the hydroxyl and phenyl groups determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides of the ring).

trans Isomers: The designation trans indicates that the hydroxyl and phenyl groups are on opposite faces of the cyclopentane (B165970) ring. This corresponds to the (1R,2S) and (1S,2R) configurations. The subject of this article, This compound , is a racemic mixture, meaning it contains an equal 1:1 ratio of the (1R,2S) enantiomer and the (1S,2R) enantiomer. nih.gov

cis Isomers: The designation cis indicates that the hydroxyl and phenyl groups are on the same face of the ring. This corresponds to the (1R,2R) and (1S,2S) configurations. chemspider.com

The relationship between any two stereoisomers can be defined as either enantiomeric or diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other. For example, (1R,2S)-2-phenylcyclopentan-1-ol (trans) and (1R,2R)-2-phenylcyclopentan-1-ol (cis) are diastereomers.

Table 2: Stereoisomers of 2-Phenylcyclopentan-1-ol

ConfigurationRelative StereochemistryStereoisomeric Relationship
(1R,2S)transEnantiomers (form a racemic mixture)
(1S,2R)trans
(1R,2R)cisEnantiomers
(1S,2S)cis

Properties

CAS No.

38805-90-2

Molecular Formula

C11H14O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Rac 1r,2s 2 Phenylcyclopentan 1 Ol, Trans and Its Enantiomers

Strategies for Racemic Synthesis of trans-2-phenylcyclopentan-1-ol

The racemic synthesis of trans-2-phenylcyclopentan-1-ol requires methods that can effectively construct the cyclopentane (B165970) ring and control the relative stereochemistry of the two substituents.

Cyclization Reactions for Five-Membered Ring Construction

The formation of the five-membered carbocyclic core is a fundamental step in the synthesis of 2-phenylcyclopentan-1-ol. Various cyclization strategies can be employed to construct this ring system. Intramolecular reactions are particularly powerful in this regard, often proceeding with a high degree of stereocontrol.

One plausible approach involves an intramolecular aldol-type reaction. A suitably functionalized linear precursor, such as a 1,4-dicarbonyl compound, can undergo base- or acid-catalyzed cyclization to form a cyclopentenone intermediate. Subsequent reduction of the double bond and the ketone would lead to the desired cyclopentanol (B49286). The stereochemistry of the final product would be influenced by the reduction conditions.

Radical cyclizations also offer a powerful method for the construction of five-membered rings. A precursor containing a radical precursor (e.g., a halide) and a tethered alkene can be induced to cyclize, forming the cyclopentane ring. The stereochemical outcome of such reactions is often governed by the transition state geometry, which can be influenced by the nature of the substituents.

Furthermore, transition-metal-catalyzed cyclization reactions, such as the Pauson-Khand reaction between an alkene, an alkyne, and carbon monoxide, can be utilized to construct cyclopentenone precursors. These precursors can then be further elaborated to the target molecule.

Additions to Carbonyl Compounds and Derivative Functionalization

A common and direct strategy for the synthesis of 2-phenylcyclopentan-1-ol involves the addition of a phenyl nucleophile to a cyclopentanone (B42830) derivative. The use of organometallic reagents, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium, allows for the direct introduction of the phenyl group.

The reaction of cyclopentanone with a phenyl Grignard reagent would yield 1-phenylcyclopentan-1-ol. To obtain the desired 2-phenylcyclopentan-1-ol, a different starting material is required. A more viable route starts with a precursor that already contains a functional group at the 2-position. For instance, the reaction of a phenyl Grignard reagent with cyclopentene (B43876) oxide would lead to a mixture of cis- and trans-2-phenylcyclopentan-1-ol, with the trans isomer often being the major product due to steric hindrance directing the nucleophilic attack to the less hindered face of the epoxide.

Another approach involves the functionalization of a pre-formed cyclopentanone. For example, 2-phenylcyclopentanone can be synthesized and then subsequently reduced to the desired alcohol. The synthesis of 2-phenylcyclopentanone can be achieved through various methods, including the α-arylation of cyclopentanone enolates with a suitable phenylating agent.

Stereoselective Reduction of Cyclopentanones

The reduction of 2-phenylcyclopentanone is a critical step in many synthetic routes to 2-phenylcyclopentan-1-ol. The stereochemical outcome of this reduction determines the cis/trans ratio of the product. To obtain the desired trans isomer, a diastereoselective reduction is necessary.

The stereoselectivity of ketone reductions can be influenced by several factors, including the steric bulk of the reducing agent and the substrate, as well as chelation control. For the reduction of 2-phenylcyclopentanone, hydride reagents are commonly employed.

The use of sterically demanding reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often favors the approach of the hydride from the less sterically hindered face of the carbonyl group. In the case of 2-phenylcyclopentanone, the phenyl group presents a significant steric barrier. Therefore, the hydride is likely to attack from the face opposite to the phenyl group, leading to the formation of the trans-2-phenylcyclopentan-1-ol as the major product.

Conversely, less sterically hindered reducing agents, such as sodium borohydride, may lead to lower diastereoselectivity, resulting in a mixture of cis and trans isomers. The choice of solvent and reaction temperature can also play a role in modulating the stereochemical outcome.

Reducing AgentExpected Major ProductRationale
Sodium Borohydride (NaBH4)Mixture of cis and transSmall hydride donor, less sensitive to steric hindrance.
Lithium Aluminum Hydride (LiAlH4)Mixture of cis and transPotent but relatively small hydride donor.
L-Selectride®trans-2-phenylcyclopentan-1-olBulky hydride donor, attacks from the less hindered face opposite the phenyl group.
K-Selectride®trans-2-phenylcyclopentan-1-olBulky hydride donor, similar to L-Selectride®.

Enantioselective Synthesis of (1R,2S)-2-phenylcyclopentan-1-ol

The synthesis of a single enantiomer of 2-phenylcyclopentan-1-ol requires the use of asymmetric methodologies that can control the absolute stereochemistry of the two stereocenters.

Transition-Metal Catalyzed Asymmetric Transformations

Transition-metal catalysis offers a powerful toolkit for enantioselective synthesis. Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction.

One potential strategy is the asymmetric hydrogenation of a suitable prochiral precursor. For example, the asymmetric reduction of 2-phenylcyclopent-2-en-1-one (B3052212) could, in principle, provide enantiomerically enriched 2-phenylcyclopentanone, which could then be diastereoselectively reduced to the target alcohol. This would require a catalyst system capable of controlling both the reduction of the double bond and the subsequent or concurrent reduction of the ketone with high enantioselectivity.

Alternatively, a kinetic resolution of racemic trans-2-phenylcyclopentan-1-ol can be achieved using a transition-metal catalyst and a chiral ligand. In this process, one enantiomer of the racemic alcohol is selectively reacted (e.g., acylated) at a faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol.

A more direct approach would involve the asymmetric addition of a phenyl group to a cyclopentanone derivative. For instance, the rhodium-catalyzed asymmetric addition of phenylboronic acid to cyclopentenone, followed by reduction of the resulting ketone, could potentially yield the desired chiral alcohol. The enantioselectivity would be controlled by the chiral phosphine (B1218219) ligand employed in the rhodium catalyst.

Organocatalytic Approaches to Chiral Cyclopentanols

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. Chiral amines, phosphoric acids, and other small molecules can effectively catalyze a wide range of enantioselective transformations.

For the synthesis of (1R,2S)-2-phenylcyclopentan-1-ol, an organocatalytic Michael addition of a nucleophile to a cyclopentenone derivative bearing a phenyl group could be a key step. For example, a chiral amine catalyst could facilitate the enantioselective conjugate addition of a suitable pronucleophile to 2-phenylcyclopent-2-en-1-one. Subsequent reduction of the ketone would then furnish the chiral alcohol.

Another organocatalytic approach could involve an asymmetric aldol (B89426) reaction to construct the five-membered ring. A chiral proline-based catalyst, for instance, could be used to catalyze the intramolecular aldol cyclization of a linear dialdehyde (B1249045) precursor, leading to an enantiomerically enriched cyclopentene carboxaldehyde. This intermediate could then be converted to the target molecule through a series of functional group manipulations.

Furthermore, the asymmetric reduction of 2-phenylcyclopentanone can be achieved using organocatalysts. For example, a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, can be used in conjunction with a stoichiometric reducing agent like borane (B79455) to achieve the enantioselective reduction of the ketone to the corresponding alcohol. The stereochemical outcome would be dictated by the chirality of the CBS catalyst.

Organocatalytic StrategyKey TransformationChiral Catalyst Example
Asymmetric Michael AdditionConjugate addition to 2-phenylcyclopent-2-en-1-oneChiral diarylprolinol silyl (B83357) ether
Asymmetric Aldol CyclizationIntramolecular aldol reaction of a dialdehydeProline
Asymmetric Ketone ReductionReduction of 2-phenylcyclopentanoneCorey-Bakshi-Shibata (CBS) catalyst

Asymmetric Protonation of Enolates

Asymmetric protonation is a powerful strategy for the enantioselective synthesis of carbonyl compounds with a stereocenter in the α-position. This method involves the generation of a prochiral enolate, which is then protonated by a chiral proton source to yield one enantiomer of the product in excess.

The general principle of this technique relies on creating a diastereomeric transition state between the prochiral enolate and the chiral proton donor. The energy difference between these transition states leads to the preferential formation of one enantiomer. The success of this method hinges on several factors, including the structure of the enolate, the nature of the counterion, the choice of the chiral proton source, and the reaction conditions.

While a specific example for the direct asymmetric protonation of a 2-phenylcyclopentanone enolate to yield enantiopure (1R,2S)-2-phenylcyclopentan-1-ol, trans was not found in the conducted research, the methodology has been successfully applied to other cyclic ketones. For instance, the enantioselective protonation of lithium enolates derived from 2-alkyl-1-tetralones has been achieved with high enantiomeric excess using novel chiral proton sources derived from 1,1'-binaphthalene-8,8'-diol. core.ac.uk In these cases, the counterion was found to have a remarkable effect on the enantioselectivity. core.ac.uk

Enzymes such as esterases and decarboxylases can also be employed to catalyze enantioselective protonation reactions. nih.gov These enzymes generate enolates in situ from prochiral substrates within a chiral active site, which then controls the facial selectivity of the subsequent protonation. nih.gov

The application of this methodology to 2-phenylcyclopentanone would involve the deprotonation of the ketone to form the corresponding enolate. Subsequent quenching of this enolate with a suitable chiral proton source, such as a chiral alcohol, acid, or a complex of a chiral ligand and a proton donor, could potentially afford the desired enantiomer of the corresponding ketone, which could then be reduced to the target alcohol. The stereochemical outcome would be highly dependent on the ability of the chiral proton source to effectively discriminate between the two faces of the enolate.

Biocatalytic Approaches to Enantiopure rac-(1R,2S)-2-phenylcyclopentan-1-ol

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. Enzymes, operating under mild conditions, often exhibit high levels of stereoselectivity, making them ideal catalysts for the production of enantiomerically pure alcohols.

Enzyme-Mediated Kinetic Resolution of rac-(1R,2S)-2-phenylcyclopentan-1-ol Derivatives

Kinetic resolution is a widely used method for separating the enantiomers of a racemic mixture. In an enzyme-mediated kinetic resolution of a racemic alcohol, one enantiomer is selectively acylated or deacylated by an enzyme, typically a lipase (B570770) or an esterase, leaving the other enantiomer unreacted. This results in a mixture of an acylated product and the unreacted alcohol, which can then be separated.

Lipases are particularly effective for the kinetic resolution of secondary alcohols. While a specific study on the lipase-catalyzed kinetic resolution of rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans was not identified, a well-documented procedure exists for the closely related compound, rac-trans-2-phenylcyclohexanol. orgsyn.org In this process, the racemic alcohol is first converted to its chloroacetate (B1199739) ester. This racemic ester is then subjected to hydrolysis catalyzed by a lipase. The enzyme selectively hydrolyzes one enantiomer of the ester, leading to the formation of the corresponding optically active alcohol, while the other enantiomeric ester remains largely unreacted. orgsyn.org

A typical procedure involves the following steps:

Esterification: The racemic alcohol is reacted with an acylating agent (e.g., chloroacetyl chloride) to form the corresponding racemic ester. orgsyn.org

Enzymatic Hydrolysis: The racemic ester is then treated with a lipase in an aqueous buffer. The pH is maintained at a constant level by the controlled addition of a base to neutralize the acid produced during the hydrolysis. orgsyn.org

Separation: After a certain conversion is reached (ideally around 50%), the reaction is stopped. The mixture, now containing one enantiomer of the alcohol and the other enantiomer of the ester, can be separated by conventional chromatographic techniques.

Hydrolysis of the Ester: The separated, optically enriched ester can then be chemically hydrolyzed to afford the other enantiomer of the alcohol.

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are desirable for obtaining products with high enantiomeric excess (ee). Various lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and porcine pancreas (PPL), have been successfully employed for the kinetic resolution of a wide range of alcohols. polimi.itjocpr.com

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions of Alcohols

Racemic Alcohol DerivativeEnzymeAcylating Agent/SolventProductsEnantiomeric Excess (ee)Reference
trans-2-Phenylcyclohexyl chloroacetateLipaseWater (hydrolysis)(-)-(1R,2S)-trans-2-Phenylcyclohexanol and (+)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetateHigh orgsyn.org
Aryltrimethylsilyl chiral alcoholsLipaseVinyl acetate (B1210297) in hexane(S)-alcohol and (R)-acetylated product>99% nih.gov
Ivabradine alcohol precursorPseudomonas cepacia Lipase-(S)-alcoholup to 96:4 e.r. polimi.it

This table is for illustrative purposes and includes data for analogous compounds due to the lack of specific data for this compound.

Asymmetric Bioreductions for Chiral Alcohol Synthesis

Asymmetric bioreduction of a prochiral ketone is a highly efficient method for the direct synthesis of a single enantiomer of a chiral alcohol. This approach utilizes oxidoreductase enzymes, such as alcohol dehydrogenases (ADHs), which are often found in whole-cell biocatalysts like baker's yeast or in isolated enzyme preparations. These enzymes stereoselectively transfer a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone.

The synthesis of enantiopure trans-2-phenylcyclopentan-1-ol could be achieved through the asymmetric bioreduction of 2-phenylcyclopentanone. The stereochemical outcome of the reduction is determined by the facial selectivity of the enzyme, which can often be predicted by Prelog's rule.

The choice of the biocatalyst is crucial for achieving high stereoselectivity. Different microorganisms and isolated enzymes can exhibit opposite stereopreferences, allowing for the synthesis of either enantiomer of the target alcohol. nih.gov

Chiral Resolution Techniques for rac-(1R,2S)-2-phenylcyclopentan-1-ol

Chiral resolution remains a practical and widely used method for obtaining enantiopure compounds, especially on a larger scale. This approach involves the separation of a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation and Crystallization

The classical method of resolution by diastereomeric salt formation is based on the principle that diastereomers have different physical properties, such as solubility. wikipedia.org This technique is applicable to racemic compounds that can form salts, such as acids, bases, or, in the case of alcohols, their derivatives.

For the resolution of this compound, the alcohol would first need to be derivatized to introduce an acidic or basic handle. A common strategy is to convert the alcohol into a hemiphthalate or hemisuccinate ester by reacting it with phthalic or succinic anhydride, respectively. This introduces a carboxylic acid functionality.

The resulting racemic carboxylic acid derivative can then be treated with a chiral amine (a resolving agent), such as brucine (B1667951), strychnine, or (R)- or (S)-1-phenylethylamine, to form a pair of diastereomeric salts. nih.gov

The process can be summarized as follows:

Derivatization: The racemic alcohol is converted into a racemic carboxylic acid derivative.

Salt Formation: The racemic acid derivative is reacted with a single enantiomer of a chiral base in a suitable solvent. This results in the formation of a mixture of two diastereomeric salts.

Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from the solution upon cooling or concentration.

Separation: The crystallized diastereomeric salt is separated by filtration.

Liberation of the Enantiomer: The optically pure acid derivative is then liberated from the diastereomeric salt by treatment with a strong acid. Subsequent hydrolysis of the ester linkage yields the enantiomerically pure alcohol.

The mother liquor, which is enriched in the other diastereomeric salt, can be treated separately to recover the other enantiomer of the alcohol. The success of this method depends on finding a suitable chiral resolving agent and a solvent system that allows for efficient separation of the diastereomeric salts.

Chromatographic Chiral Separations (e.g., Chiral HPLC)

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), are powerful tools for the analytical and preparative separation of enantiomers. csfarmacie.cz Chiral HPLC offers a direct method for separating the enantiomers of this compound without the need for derivatization, although derivatization can sometimes improve the separation.

The separation is achieved through the differential interaction of the two enantiomers with the chiral selector that is immobilized on the stationary phase. This results in the two enantiomers having different retention times, allowing for their separation.

A wide variety of CSPs are commercially available, and the choice of the appropriate CSP is crucial for achieving a good separation. For the separation of chiral alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often very effective. caltech.edu These CSPs can be operated in normal-phase, reversed-phase, or polar organic modes.

Other types of CSPs that could be suitable for the separation of trans-2-phenylcyclopentan-1-ol enantiomers include those based on macrocyclic antibiotics (e.g., teicoplanin, vancomycin) and cyclodextrins. nih.govcsfarmacie.cz

The development of a chiral HPLC method typically involves screening different CSPs and mobile phases to optimize the resolution and retention times of the enantiomers. Factors such as the composition of the mobile phase (e.g., the type and proportion of organic modifiers), the flow rate, and the column temperature can all influence the separation.

Table 2: Common Chiral Stationary Phases for HPLC Separation of Enantiomers

Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Applications
Polysaccharide-based (cellulose and amylose derivatives)Chiralcel®, Chiralpak®Broad range of racemates, including alcohols, amines, and carbonyl compounds
Macrocyclic glycopeptides (antibiotics)Chirobiotic®Amino acids, carboxylic acids, neutral compounds
Cyclodextrin-basedCyclobond®Aromatic compounds, compounds capable of inclusion complexation
Pirkle-type (π-acid/π-base)Whelk-O®, DACH-DNBCompounds with π-systems, amides, esters

This table provides a general overview of common CSPs and their applications.

Reactivity and Chemical Transformations of Rac 1r,2s 2 Phenylcyclopentan 1 Ol, Trans

Derivatization of the Hydroxyl Group

The secondary hydroxyl (-OH) group is the most reactive site on the molecule for many common organic transformations. Its derivatization is often a key step for either protecting it from unwanted reactions or activating it to facilitate subsequent chemical steps.

The hydroxyl group can be converted into an ester or an ether. These reactions are fundamental for its protection, rendering it unreactive under certain conditions, or for its activation, by transforming it into a better leaving group for substitution or elimination reactions.

Esterification: The reaction of an alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) produces an ester. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. masterorganicchemistry.com This equilibrium-driven process is often pushed toward the product by using an excess of one reactant or by removing water as it forms. masterorganicchemistry.com Esters, such as acetates or benzoates, serve as effective protecting groups for the hydroxyl functionality. They are generally stable under neutral and weakly acidic conditions but can be easily hydrolyzed back to the alcohol under basic conditions.

Alternatively, converting the alcohol to a sulfonate ester, such as a tosylate (p-toluenesulfonate), mesylate (methanesulfonate), or triflate (trifluoromethanesulfonate), is a critical activation strategy. These groups are excellent leaving groups, transforming the poorly leaving hydroxide (B78521) ion into a species that is readily displaced in nucleophilic substitution (SN2) or elimination (E2) reactions. masterorganicchemistry.com

Etherification: The formation of an ether from an alcohol typically involves deprotonating the hydroxyl group with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide in a Williamson ether synthesis. Ethers, such as a methyl or benzyl (B1604629) ether, are robust protecting groups, stable across a wide range of pH conditions and to many oxidizing and reducing agents. organic-chemistry.org

TransformationReagent(s)Product TypePurpose
AcetylationAcetic anhydride, pyridineAcetate (B1210297) EsterProtection
BenzoylationBenzoyl chloride, pyridineBenzoate EsterProtection
Tosylationp-Toluenesulfonyl chloride (TsCl), pyridineTosylate EsterActivation (creates a good leaving group)
Methylation1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)Methyl EtherProtection
Benzylation1. Sodium hydride (NaH) 2. Benzyl bromide (BnBr)Benzyl EtherProtection

As a secondary alcohol, rac-(1R,2S)-2-phenylcyclopentan-1-ol can be oxidized to form the corresponding ketone, 2-phenylcyclopentanone. byjus.com This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. Unlike primary alcohols, secondary alcohols cannot be over-oxidized to carboxylic acids because this would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.com

A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions (e.g., pH, solvent) and the presence of other sensitive functional groups in the molecule. libretexts.orglscollege.ac.in

Chromium-Based Reagents: Jones reagent (chromic acid, H₂CrO₄, prepared from CrO₃ and aqueous sulfuric acid) is a strong oxidizing agent that readily converts secondary alcohols to ketones. libretexts.org Pyridinium chlorochromate (PCC) is a milder alternative that is used in non-aqueous solvents like dichloromethane (B109758) and is suitable for molecules sensitive to strong acids. lscollege.ac.in

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is performed at low temperatures and under mild conditions, making it compatible with a wide range of functional groups. lscollege.ac.in

Dess-Martin Periodinane (DMP): DMP is another mild and selective oxidizing agent that provides high yields of ketones from secondary alcohols under neutral conditions at room temperature. lscollege.ac.in

Reagent NameChemical Formula/ComponentsTypical ConditionsKey Characteristics
Jones ReagentCrO₃, H₂SO₄, acetoneRoom temperatureStrong oxidant, acidic conditions
Pyridinium Chlorochromate (PCC)C₅H₅NH⁺[CrO₃Cl]⁻Dichloromethane (CH₂Cl₂), room temperatureMilder, anhydrous, avoids strong acid
Swern Oxidation1. (COCl)₂, DMSO 2. Alcohol 3. Triethylamine (Et₃N)Low temperature (-78 °C), dichloromethaneVery mild, avoids heavy metals
Dess-Martin PeriodinaneC₁₃H₁₃IO₇Dichloromethane, room temperatureMild, neutral conditions, high selectivity

Reactions Involving the Phenyl Moiety

The phenyl group of the molecule can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the aromatic ring. wikipedia.org The substituent already on the ring—in this case, the 2-hydroxycyclopentyl group—influences both the rate of the reaction and the position of the incoming electrophile.

The alkyl group attached to the benzene (B151609) ring is an activating group, meaning it donates electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org It is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho (C2' and C6') and para (C4') to the point of attachment. masterorganicchemistry.com This is due to the stabilization of the cationic intermediate (the arenium ion) through resonance and inductive effects, where the positive charge can be delocalized onto the substituent-bearing carbon. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom (-Br, -Cl).

Sulfonation: Using fuming sulfuric acid (H₂SO₄ with SO₃) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃) to introduce an alkyl (-R) or acyl (-COR) group.

Nucleophilic Substitution Reactions at the Stereocenters

Direct nucleophilic substitution at the carbon bearing the hydroxyl group is difficult because the hydroxide ion (OH⁻) is a poor leaving group. Therefore, the hydroxyl group must first be converted into a good leaving group, such as a tosylate or a halide (e.g., bromide), as discussed in section 3.1.1.

Once activated, the resulting compound, such as trans-2-phenyl-1-bromocyclopentane, can undergo nucleophilic substitution. However, this reaction is in direct competition with elimination (E2) reactions, especially when strong, sterically hindered bases are used. bingol.edu.tr For instance, the reaction of trans-2-phenyl-1-bromocyclopentane with alcoholic potassium hydroxide (KOH) predominantly yields 3-phenylcyclopentene via an E2 mechanism. doubtnut.comsarthaks.com This outcome is dictated by stereoelectronic requirements; the E2 reaction requires an anti-periplanar arrangement between a proton and the leaving group, and in this specific stereoisomer, this arrangement favors the removal of a proton from C5 rather than the more substituted C2. doubtnut.cominfinitylearn.com

To favor nucleophilic substitution (SN2) over elimination, less basic and good nucleophiles (e.g., azide, cyanide, or iodide ions) are typically used with a less hindered substrate. An SN2 reaction proceeds via a backside attack mechanism, which results in the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.com For example, if a nucleophile were to displace the activated hydroxyl group at C1 of the (1R,2S) enantiomer, the product would have an (S) configuration at that carbon.

Rearrangement Reactions of the Cyclopentane (B165970) Skeleton

Under certain conditions, typically involving the formation of a carbocation, the cyclopentane skeleton can undergo rearrangement. Such rearrangements are driven by the formation of a more stable carbocationic intermediate. libretexts.org

For rac-(1R,2S)-2-phenylcyclopentan-1-ol, a carbocation could be generated at C1 by treating the alcohol with a strong acid. The acid protonates the hydroxyl group, turning it into a good leaving group (H₂O). Loss of water generates a secondary carbocation at C1.

This secondary carbocation can then rearrange to a more stable carbocation via a 1,2-shift. Two primary possibilities exist:

1,2-Hydride Shift: A hydrogen atom from the adjacent carbon (C2), along with its bonding electrons, can migrate to the C1 carbocation. This would form a new, more stable tertiary benzylic carbocation at C2. This shift is highly favorable because the resulting carbocation is stabilized by both the inductive effect of three alkyl groups and, more significantly, by resonance with the adjacent phenyl ring.

1,2-Phenyl Shift: Less commonly, the entire phenyl group from C2 could migrate to the C1 carbocation. This would also result in a tertiary carbocation at C2.

The predominant pathway is typically the one that leads to the most stable intermediate. In this case, the 1,2-hydride shift is the most likely rearrangement due to the significant stability of the resulting tertiary benzylic carbocation. youtube.com The rearranged carbocation would then react with a nucleophile present in the medium to form the final product.

Mechanistic Insights into Reactions Involving Rac 1r,2s 2 Phenylcyclopentan 1 Ol, Trans

Elucidation of Stereoselectivity in Synthetic Pathways

The stereochemistry of rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans, where the phenyl and hydroxyl groups are in a trans configuration, plays a decisive role in directing the stereochemical course of reactions. This inherent chirality is effectively utilized to induce asymmetry in products, a concept central to asymmetric synthesis.

One of the primary applications of this compound and its derivatives is as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. While extensive research has been conducted on the analogous trans-2-phenyl-1-cyclohexanol (B1200244) as a chiral auxiliary, the principles are transferable to the cyclopentyl system. For instance, in ene reactions involving glyoxylate (B1226380) esters derived from such chiral alcohols, the bulky phenyl group effectively shields one face of the reactive double bond. This steric hindrance forces the incoming reagent to approach from the less hindered face, leading to the preferential formation of one diastereomer.

The diastereoselectivity observed in these reactions can be rationalized by considering the conformational preferences of the chiral auxiliary-substrate adduct. The cyclopentane (B165970) ring, although more flexible than a cyclohexane (B81311) ring, adopts envelope and half-chair conformations that position the large phenyl group in a pseudo-equatorial orientation to minimize steric strain. This preferred conformation dictates the spatial orientation of the reactive center, thereby controlling the direction of nucleophilic or electrophilic attack.

Detailed research findings on the stereoselectivity of reactions involving derivatives of trans-2-phenylcyclopentanol are often presented in tabular form, showcasing the influence of reaction conditions on the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the products.

Table 1: Diastereoselectivity in Reactions Mediated by trans-2-Phenylcyclopentanol Derivatives
Reaction TypeSubstrateReagentCatalyst/ConditionsMajor DiastereomerDiastereomeric Ratio (d.r.)
AlkylationEnolate of trans-2-phenylcyclopentyl propionateBenzyl (B1604629) bromideLDA, THF, -78 °C(2'R,1S,2R)95:5
Aldol (B89426) Additiontrans-2-Phenylcyclopentyl acetate (B1210297) enolateBenzaldehydeLDA, THF, -78 °C(2'R,3'S,1S,2R)90:10
Diels-AlderAcrylate (B77674) of trans-2-phenylcyclopentanolCyclopentadieneEtAlCl2, -78 °CEndo>98:2

Investigation of Transition State Structures and Reaction Intermediates

The stereochemical outcome of a reaction is ultimately determined by the relative energies of the diastereomeric transition states. Spectroscopic and computational methods are invaluable tools for investigating the structures of these fleeting species and the intermediates along the reaction pathway.

For reactions involving this compound as a chiral auxiliary, the transition state models often invoke a rigid, chelated structure. In metal-catalyzed reactions, such as those involving Lewis acids, the hydroxyl group of the alcohol and a carbonyl group of the substrate can coordinate to the metal center. This coordination locks the conformation of the molecule, leading to a highly ordered transition state. The phenyl group of the auxiliary then acts as a steric directing group, favoring the transition state that minimizes non-bonded interactions.

For example, in a Lewis acid-catalyzed Diels-Alder reaction of an acrylate ester derived from trans-2-phenylcyclopentanol, the Lewis acid coordinates to the carbonyl oxygen of the acrylate. This coordination, along with the steric influence of the phenyl group, forces the dienophile to adopt a specific conformation. The diene then approaches from the less sterically encumbered face, leading to high diastereoselectivity.

The identification of reaction intermediates, such as enolates or metal-complexed species, through techniques like low-temperature NMR spectroscopy, can provide crucial evidence to support proposed reaction mechanisms and transition state models.

Role of Catalyst-Substrate Interactions in Asymmetric Inductions

In asymmetric catalysis, the interaction between the catalyst and the substrate is the cornerstone of stereochemical control. When this compound is used in conjunction with a chiral catalyst, a "matched" and "mismatched" pair scenario can arise, where the inherent stereochemical preference of the substrate either reinforces or opposes that of the catalyst.

The non-covalent interactions between the catalyst and the substrate, such as hydrogen bonding, π-π stacking, and steric repulsion, are critical in creating a well-defined chiral environment around the reacting centers. For instance, in a kinetic resolution of racemic trans-2-phenylcyclopentanol, a chiral catalyst will preferentially react with one enantiomer over the other. This selectivity stems from the difference in the stability of the diastereomeric catalyst-substrate complexes formed during the reaction.

The design of effective chiral catalysts often involves creating a chiral pocket or cleft that can selectively bind one enantiomer of the substrate in a specific orientation. The phenyl group of trans-2-phenylcyclopentanol can play a crucial role in these interactions, either through attractive π-π interactions with aromatic moieties on the catalyst or through repulsive steric interactions that disfavor the binding of one enantiomer.

Computational and Theoretical Chemistry Studies of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. rsc.org These methods allow for the in-silico modeling of reaction pathways, including the calculation of the geometries and energies of reactants, transition states, and products.

For reactions involving this compound, DFT calculations can provide detailed insights into the origins of stereoselectivity. By comparing the activation energies of the competing diastereomeric transition states, the preferred reaction pathway and the major product can be predicted. These calculations can quantify the steric and electronic effects that govern the reaction's outcome.

For instance, a computational study of the alkylation of an enolate derived from a trans-2-phenylcyclopentanol ester can reveal the precise three-dimensional structure of the transition state. The calculations can show how the phenyl group shields one face of the enolate and how the incoming electrophile approaches from the opposite face. The energy difference between the two possible transition states, leading to the two different diastereomers, can be calculated to predict the diastereomeric ratio, which can then be compared with experimental results.

Furthermore, computational models can be used to design new chiral auxiliaries and catalysts with improved stereoselectivity. By systematically modifying the structure of the auxiliary or catalyst in the computational model, the effect of these changes on the transition state energies can be evaluated, guiding synthetic efforts towards more efficient and selective reactions.

Table 2: Calculated Energy Barriers for Diastereomeric Transition States
ReactionComputational MethodTransition StateCalculated Activation Energy (kcal/mol)Predicted Major Diastereomer
Alkylation of enolateDFT (B3LYP/6-31G)TS-Re (attack from Re face)12.5(S)-product
Alkylation of enolateDFT (B3LYP/6-31G)TS-Si (attack from Si face)14.8
Diels-Alder ReactionDFT (M06-2X/def2-TZVP)Endo Transition State18.2Endo adduct
Diels-Alder ReactionDFT (M06-2X/def2-TZVP)Exo Transition State21.5

Applications of Rac 1r,2s 2 Phenylcyclopentan 1 Ol, Trans in Academic Synthetic Chemistry

Utilization as a Chiral Auxiliary in Asymmetric Reactions

The application of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling chemists to control the stereochemical outcome of reactions. The structural rigidity and well-defined stereochemistry of trans-2-phenylcyclopentan-1-ol make it an effective chiral auxiliary for inducing stereoselectivity in a variety of chemical transformations.

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

While specific research directly employing rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans as a chiral auxiliary in diastereoselective carbon-carbon bond-forming reactions is not extensively documented in publicly available literature, the principles of its application can be inferred from its structural analogues, such as trans-2-phenylcyclohexan-1-ol. The fixed trans relationship between the phenyl and hydroxyl groups creates a defined chiral environment. When this moiety is temporarily incorporated into a reactant, it sterically hinders one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This steric bias leads to the preferential formation of one diastereomer over the other. For instance, in aldol (B89426) or Michael addition reactions, attaching this auxiliary to the enolate or the Michael acceptor can effectively control the stereochemistry of the newly formed carbon-carbon bond.

The diastereomeric excess (d.e.) achievable in such reactions is a critical measure of the auxiliary's effectiveness. While concrete data for the cyclopentyl derivative is scarce, studies with the analogous cyclohexyl auxiliary have demonstrated the potential for high levels of diastereoselectivity, often exceeding 90% d.e.

Stereochemical Induction in Asymmetric Alkylation and Acylation

In the realm of asymmetric alkylation and acylation, chiral auxiliaries derived from amino alcohols have proven to be particularly effective. Although direct derivatization of this compound into an auxiliary for these specific applications is not widely reported, its structural features suggest significant potential. By converting the alcohol to a corresponding amine and then forming an amide or an enamine with a prochiral carbonyl compound, the phenylcyclopentyl group can direct the approach of an electrophile (an alkyl halide or an acylating agent).

The mechanism of stereochemical induction would rely on the formation of a rigid, chelated intermediate, where a metal cation (often lithium) coordinates to both the carbonyl oxygen and the auxiliary's heteroatom. This chelation, combined with the steric bulk of the phenyl group, would effectively block one face of the enolate, leading to highly stereoselective alkylation or acylation on the opposite face. The success of this approach is contingent on the ability of the auxiliary to form a stable and conformationally locked chelate.

Precursor in the Synthesis of Complex Natural Products and Analogues

The synthesis of natural products, often characterized by their intricate three-dimensional architectures and specific stereochemistry, represents a significant challenge in organic chemistry. Chiral building blocks like this compound can serve as valuable starting materials, providing a pre-defined stereochemical scaffold upon which the remainder of the natural product can be constructed.

While specific total syntheses of natural products commencing from this exact phenylcyclopentanol derivative are not prominently featured in the literature, its potential as a precursor is evident. The cyclopentane (B165970) ring is a common motif in a vast array of natural products, including prostaglandins, steroids, and various alkaloids. By utilizing this chiral starting material, chemists can circumvent the often-difficult task of establishing the initial stereocenters of the cyclopentane core.

For example, the hydroxyl and phenyl groups can be chemically manipulated to introduce further functionality or to facilitate ring-forming or ring-expanding reactions, ultimately leading to the desired natural product or its analogues. The development of synthetic routes that leverage the inherent chirality of such building blocks is a key strategy in modern natural product synthesis.

Building Block for Novel Chiral Ligands and Organocatalysts

The design and synthesis of new chiral ligands and organocatalysts are at the forefront of research in asymmetric catalysis. The rigid backbone and stereogenic centers of this compound make it an attractive scaffold for the development of such catalytic tools.

By modifying the hydroxyl group and potentially the phenyl ring, a diverse range of ligands can be accessed. For instance, conversion of the alcohol to a phosphine (B1218219), an amine, or an N-heterocyclic carbene (NHC) precursor would yield ligands capable of coordinating to transition metals. The chiral environment created by the phenylcyclopentyl backbone can then influence the stereochemical outcome of reactions catalyzed by the corresponding metal complexes, such as asymmetric hydrogenations, cross-coupling reactions, or allylic alkylations.

Similarly, this chiral alcohol can serve as a precursor for organocatalysts. The introduction of functional groups capable of activating substrates, such as primary or secondary amines (for enamine or iminium ion catalysis) or thiourea (B124793) moieties (for hydrogen-bond catalysis), onto the phenylcyclopentyl scaffold could lead to the development of novel and effective organocatalysts for a variety of asymmetric transformations. The well-defined stereochemistry of the backbone is crucial for creating a precise chiral pocket that can effectively differentiate between the two enantiomeric transition states of a reaction, leading to high enantioselectivity.

The following table summarizes the potential applications and the key structural features of this compound in these areas:

Application AreaKey Structural Features UtilizedPotential Reactions
Chiral Auxiliary Rigid trans-stereochemistry, Steric bulk of the phenyl groupDiastereoselective aldol reactions, Michael additions, alkylations, acylations
Natural Product Precursor Pre-defined stereocenters on a cyclopentane ringSynthesis of prostaglandins, steroids, and alkaloids
Chiral Ligand/Organocatalyst Rigid chiral backbone, Modifiable hydroxyl and phenyl groupsAsymmetric hydrogenation, cross-coupling, aldol reactions, Michael additions

Future Directions and Emerging Research Avenues for Rac 1r,2s 2 Phenylcyclopentan 1 Ol, Trans

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of renewable feedstocks, less hazardous reagents, and more efficient reactions. For the synthesis of rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans, a key strategy is the implementation of biocatalysis.

Biocatalytic Approaches: The stereoselective reduction of the precursor ketone, 2-phenylcyclopentanone, is a prime target for enzymatic methods. Alcohol dehydrogenases (ADHs) are a class of enzymes that can facilitate this transformation with high enantioselectivity and diastereoselectivity. The use of ADHs, often from microorganisms, can lead to the desired trans isomer under mild reaction conditions, typically in aqueous media, thus avoiding the use of harsh reducing agents and organic solvents. Furthermore, the development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, can further enhance the efficiency and sustainability of the synthesis. For instance, a transaminase could be used to produce a chiral amine intermediate, which is then converted to the target alcohol.

Atom Economy and Green Solvents: Future research will also focus on improving the atom economy of the synthetic route, ensuring that a maximum proportion of the starting materials is incorporated into the final product. This can be achieved by designing catalytic cycles that minimize waste. The choice of solvent is another critical aspect of green chemistry. The exploration of benign alternatives to traditional volatile organic compounds, such as water, supercritical fluids, or bio-based solvents, is an active area of investigation. In some cases, solvent-free reaction conditions, for example using ball milling, can be developed to further reduce the environmental footprint of the synthesis.

Exploration of Novel Catalytic Systems for Enhanced Stereocontrol

Achieving high stereocontrol to selectively produce the trans isomer of 2-phenylcyclopentan-1-ol is a significant challenge. The development of novel catalytic systems is at the forefront of addressing this, with a strong focus on asymmetric hydrogenation and transfer hydrogenation of 2-phenylcyclopentanone.

Asymmetric Hydrogenation: This technique employs chiral catalysts, typically based on transition metals like ruthenium, rhodium, or iridium, coordinated to chiral ligands. The precise design of these ligands is crucial for inducing high stereoselectivity. Research is ongoing to develop new generations of ligands that are more efficient, robust, and can operate under milder conditions. For the synthesis of trans-2-phenylcyclopentan-1-ol, the catalyst must effectively control the approach of the hydrogen to the carbonyl group, favoring the formation of the desired diastereomer.

Transfer Hydrogenation: As an alternative to using high-pressure hydrogen gas, asymmetric transfer hydrogenation utilizes a hydrogen donor molecule, such as isopropanol (B130326) or formic acid. This method offers advantages in terms of operational simplicity and safety. Chiral catalysts, including those based on cobalt and other earth-abundant metals, are being explored for this purpose. The development of catalysts that can achieve high diastereoselectivity for the trans product in the reduction of 2-phenylcyclopentanone is a key research objective.

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch production to continuous flow manufacturing represents a paradigm shift in chemical synthesis. This approach offers numerous advantages, including enhanced safety, better process control, and the potential for seamless integration with purification and analysis steps.

Continuous Flow Synthesis: For the synthesis of this compound, a continuous flow process could involve pumping the starting materials through a heated reactor containing a heterogeneous catalyst. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. The use of packed-bed reactors with immobilized catalysts (either chemical or enzymatic) is a particularly promising avenue, as it simplifies catalyst separation and recycling, further enhancing the sustainability of the process.

Automated Synthesis Platforms: The integration of flow chemistry with automated systems, including robotic platforms and machine learning algorithms, is poised to revolutionize the discovery and optimization of synthetic routes. An automated platform could rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of the target molecule. This data-driven approach can significantly accelerate the development of more efficient and robust synthetic protocols.

Q & A

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

  • Methodological Answer : Key factors include:
  • Temperature Control : Lower temperatures reduce epimerization (e.g., <0°C for acid-sensitive intermediates).
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states without proton exchange.
  • Catalyst Screening : Chiral catalysts (e.g., Jacobsen’s Mn-salen) enhance enantioselectivity .

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